molecular formula C7H6O4 B2986485 (4-Oxopyran-3-yl) acetate CAS No. 73322-54-0

(4-Oxopyran-3-yl) acetate

Cat. No. B2986485
CAS RN: 73322-54-0
M. Wt: 154.121
InChI Key: NKYARAOVPUQRSF-UHFFFAOYSA-N
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Description

“(4-Oxopyran-3-yl) acetate” is a chemical compound with the molecular formula C7H6O4 . It has a molecular weight of 154.12 . The compound is typically available in powder form .


Molecular Structure Analysis

The molecular structure of “(4-Oxopyran-3-yl) acetate” consists of a pyran ring with a ketone group at the 4th position and an acetate group at the 3rd position .

Scientific Research Applications

Discovery of New Compounds from Marine Fungi

Continuous exploration of marine fungi has led to the identification of new compounds, including derivatives of (4-Oxopyran-3-yl) acetate, from Penicillium sp. These findings contribute to the expanding library of marine-derived compounds with potential applications in drug discovery and development (Wu et al., 2010).

Structural Elucidation and Physical Properties

The study of compounds structurally related to (4-Oxopyran-3-yl) acetate, such as Ethyl (E)-2-(2,7-dimethyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-4-yl­idene)acetate, has provided insights into their crystal structure, establishing the basis for further investigations into their chemical reactivity and potential applications in material sciences (Bassou et al., 2017).

Synthesis of Pyrazolo[4,3-c]pyridines

The reactivity of methyl (5-oxopyrazol-3-yl)acetate N,S-ketene acetal, a related compound, has been utilized in the synthesis of pyrazolo[4,3-c]pyridin-3-ones and pyrazolo[4,3-c]pyridine-3,6-diones, showcasing its utility in the construction of complex heterocyclic compounds (Prezent et al., 2016).

Impact on Conformational Preferences in Nucleophilic Substitution Reactions

Research on the stereochemistry of nucleophilic substitution reactions has shown that the conformational preferences of six-membered-ring cations, including those derived from (4-Oxopyran-3-yl) acetate, can significantly influence the outcome of these reactions, providing valuable information for the design of stereoselective synthetic strategies (Ayala et al., 2003).

High Thermal and Chemical Stability in Metal–Organic Frameworks

Derivatives of (4-Oxopyran-3-yl) acetate have been employed in the synthesis of metal–organic frameworks, demonstrating exceptional thermal and chemical stability, which is critical for their application in catalysis and material science (Colombo et al., 2011).

properties

IUPAC Name

(4-oxopyran-3-yl) acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6O4/c1-5(8)11-7-4-10-3-2-6(7)9/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKYARAOVPUQRSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=COC=CC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Oxopyran-3-yl) acetate

CAS RN

73322-54-0
Record name 4-oxo-4H-pyran-3-yl acetate
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